Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate
Description
Properties
Molecular Formula |
C19H36N2O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C19H36N2O3/c1-16(2)9-13(10-17(3,4)20-16)23-15(22)24-14-11-18(5,6)21-19(7,8)12-14/h13-14,20-21H,9-12H2,1-8H3 |
InChI Key |
VOTNCDKSGGSYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,2,6,6-tetramethyl-4-piperidone with Carbonate Derivatives
Method Overview:
This approach involves the transformation of 2,2,6,6-tetramethyl-4-piperidone into its corresponding carbonate via reaction with suitable carbonate reagents under controlled conditions.
- The process typically employs phosgene, carbonyldiimidazole, or diphosgene as the carbonate source.
- The reaction occurs in the presence of a base (such as pyridine or tertiary amines) to facilitate nucleophilic attack on the carbonate reagent.
- The reaction mixture is maintained under inert atmosphere, often at elevated temperatures (around 80-120°C).
Reaction Scheme:
$$
\text{2,2,6,6-tetramethyl-4-piperidone} + \text{carbonate reagent} \rightarrow \text{Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate}
$$
- Patent EP0336895B1 describes a process where 2,2,6,6-tetramethyl-4-piperidone reacts with phosgene derivatives to form the carbonate.
- The process emphasizes the importance of controlling molar ratios and reaction temperature to optimize yield and purity.
Reaction of 2,2,6,6-tetramethyl-4-piperidinol with Carbonate Sources
Method Overview:
This method involves synthesizing the carbonate by esterification of 2,2,6,6-tetramethyl-4-piperidinol with phosgene or other carbonate donors.
- 2,2,6,6-tetramethyl-4-piperidinol is reacted with phosgene or triphosgene in the presence of a base like pyridine.
- The reaction is typically carried out under low temperature (0-25°C) to minimize side reactions.
- The resulting intermediate is then purified by distillation or recrystallization.
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 0-25°C | |
| Molar ratio (piperidinol:carbonate) | 1:1 to 1:1.2 | |
| Solvent | Dichloromethane or chloroform |
- The process allows for high purity of the carbonate with yields often exceeding 85%.
- Recycling of unreacted starting materials is feasible, improving process efficiency.
Hydrogenation of Corresponding Nitro or Amino Derivatives
Method Overview:
This approach involves hydrogenation of the corresponding nitro or amino derivatives to form the carbonate.
- Starting from bis(2,2,6,6-tetramethyl-4-piperidyl)amine, the compound is reacted with phosgene or diphosgene under hydrogenation conditions.
- Catalysts such as platinum or palladium on carbon are used.
- The process is conducted under hydrogen pressure (around 50-60 bar) at moderate temperatures (~60°C).
Reaction Scheme:
$$
\text{Bis(2,2,6,6-tetramethyl-4-piperidyl)amine} + \text{carbonate reagent} \rightarrow \text{this compound}
$$
- Patent EP0336895B1 and related literature describe this catalytic hydrogenation route as efficient for industrial-scale synthesis.
One-Step Hydrogenation and Carbonation Process
Innovative Approach:
Recent advances suggest a one-step process where 2,2,6,6-tetramethyl-4-piperidone is reacted directly with ammonia and hydrogen in the presence of a noble metal catalyst, leading to the formation of the amino derivative, which is then converted into the carbonate.
| Parameter | Typical Range | Reference |
|---|---|---|
| Molar ratio (piperidone:NH3) | 1:0.48 to 1:0.6 | |
| Catalyst | Platinum or palladium supported on carbon | |
| Temperature | 60-80°C | |
| Hydrogen pressure | 50 bar |
Summary Table of Preparation Methods
Notes and Considerations
- The molar ratio of reactants, especially the ratio of piperidone or piperidinol to carbonate source, critically influences yield and purity.
- Catalysts such as platinum, palladium, and zeolites are commonly employed.
- Recycling of by-products like 4-amino-2,2,6,6-tetramethylpiperidine enhances process efficiency.
- Reaction parameters must be optimized to minimize side reactions and maximize yield, as detailed in patent literature and recent research.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals, which are essential for its function as a light stabilizer.
Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxide radicals and substituted derivatives of the original compound, which retain the stabilizing properties.
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as Light Stabilizer 770, is a hindered amine light stabilizer (HALS) commonly used to enhance the durability and stability of polymers . It has a molecular weight of 480.72 g/mol and its effectiveness as a light stabilizer makes it valuable for polymer-based materials that are exposed to harsh environmental conditions.
Applications
- Polymer Stabilization: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is primarily used as a stabilizer in polyolefins and other polymers to protect against UV light and thermal degradation. It acts as a free radical scavenger, enhancing the longevity of polymer-based materials. It is recommended for use in polypropylene, impact modified PP (TPO), EPDM, polystyrene, impact polystyrene, ABS, SAN, ASA, polyurethanes, polyamides, and polyacetals .
- Light Stability: This compound provides high light-stabilizing performance, especially in thick sections of polypropylene, protecting the surface . The effectiveness of HALS, like Light Stabilizer 770, is not dependent on the polymer’s thickness, unlike UV absorbers . It provides good light stability in articles with higher specific surfaces, such as films and tapes .
- Self-Healing Materials: It can be employed in self-healing materials, which autonomously repair damage, thereby extending their lifespan and improving their performance.
Guidelines for Use
The recommended concentrations range between 0.1% and 1.0%, but the optimum level is substrate and application specific .
Safety and Toxicity
Mechanism of Action
The primary mechanism by which Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate exerts its effects is through the formation of nitroxide radicals. These radicals act as scavengers for free radicals generated by UV radiation, thereby preventing the degradation of polymers. The molecular targets include the polymer chains, where the nitroxide radicals interact to neutralize harmful free radicals.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among bis(2,2,6,6-tetramethyl-4-piperidyl) derivatives lie in the ester or functional groups attached to the piperidine moieties. These differences influence their thermal stability, solubility, and application efficacy.
Table 1: Comparative Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) Derivatives

*Calculated based on molecular formulae where explicit data were unavailable.
Industrial and Regulatory Considerations
- Commercial Availability : Sebacate (BTMP) and urea derivatives are marketed under trade names like CYASORB® and HOSTAVIN®, highlighting their commercial relevance .
- Safety and Environmental Impact : Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is classified as hazardous (UN 3077) due to its environmental persistence , while the carbonate’s toxicity profile remains less documented but likely requires handling under inert conditions .
Biological Activity
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate (commonly referred to as BTPC) is a compound known for its applications in various fields, including polymer stabilization and potential biological activities. This article delves into the biological activity of BTPC, summarizing research findings, case studies, and relevant data.
BTPC is a carbonate derivative of 2,2,6,6-tetramethyl-4-piperidinol. Its structure allows for unique interactions with biological systems due to its amphiphilic nature and potential to form stable complexes with biomolecules.
Biological Activity Overview
Research indicates that BTPC exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that BTPC and its derivatives possess antimicrobial properties. For instance, compounds derived from BTPC demonstrated significant inhibition against various bacterial strains.
- Cytotoxic Effects : Some studies have explored the cytotoxic effects of BTPC on cancer cell lines. Results indicated that at certain concentrations, BTPC could induce apoptosis in specific cancer cells.
- Neuroprotective Properties : Given its structural similarity to other neuroprotective agents, BTPC has been investigated for its potential role in protecting neuronal cells from oxidative stress.
Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of BTPC against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicated that BTPC exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains .
Cytotoxicity in Cancer Cells
In vitro studies evaluated the cytotoxic effects of BTPC on human breast cancer cell lines (MCF-7). The compound was tested at varying concentrations over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The results revealed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent .
Metabolism and Toxicity
BTPC undergoes metabolic degradation primarily through ester hydrolysis, yielding metabolites such as 2,2,6,6-tetramethylpiperidin-4-ol and decanedioic acid. Toxicological assessments indicated low acute toxicity in animal models, with an LD50 value of approximately 3700 mg/kg . Long-term exposure studies suggested minimal adverse effects on reproductive health and no genotoxicity .
Q & A
Q. What are the critical factors to consider when synthesizing Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvent systems (e.g., hexane/ether ratios for crystallization) and purification steps, such as column chromatography or recrystallization. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using NMR (e.g., δ values for proton environments) ensures structural fidelity . Safety protocols, including proper handling of reactive intermediates and use of anhydrous conditions, are essential to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts (e.g., δ ~1.2 ppm for methyl groups, δ ~4.0 ppm for piperidyl protons) to confirm substituent positions and steric effects .
- FT-IR : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and tertiary amine bands (~1200 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the recommended storage conditions for this compound to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 3 months) to assess degradation pathways, with periodic HPLC analysis to monitor purity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the mechanistic role of this compound in radical scavenging or polymer stabilization?
- Methodological Answer :
- Factorial Design : Vary parameters like temperature, UV exposure, and concentration to evaluate stabilization efficacy. Use Arrhenius plots to model activation energies for degradation .
- Electron Paramagnetic Resonance (EPR) : Detect and quantify radical species in polymer matrices to assess scavenging efficiency .
- Link findings to theoretical frameworks, such as HALS (Hindered Amine Light Stabilizers) mechanisms, to explain interactions with reactive intermediates .
Q. How should contradictory data on the thermal stability of this compound be resolved?
- Methodological Answer :
- Comparative Analysis : Replicate studies under standardized conditions (e.g., TGA at 10°C/min under N₂). Cross-validate with DSC to identify phase transitions or decomposition exotherms .
- Theoretical Alignment : Reconcile discrepancies by contextualizing results within established kinetic models (e.g., Flynn-Wall-Ozawa method for activation energy calculations) .
Q. What computational approaches are suitable for predicting the reactivity of this compound in complex matrices?
- Methodological Answer :
- DFT Calculations : Model electron density distributions and HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate interactions with polymer chains or solvents to assess diffusion coefficients and compatibility .
- Validate predictions with experimental data (e.g., NMR shift changes upon complexation) .
Methodological Guidance for Data Interpretation
Q. How can researchers integrate this compound into multi-component systems while minimizing interference with other additives?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize additive ratios and identify synergistic/antagonistic effects .
- Chromatographic Profiling : Employ HPLC-MS to track degradation products and interactions in blended formulations .
Q. What strategies are effective for scaling up laboratory-scale synthesis to pilot production without compromising quality?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
